2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate

Description

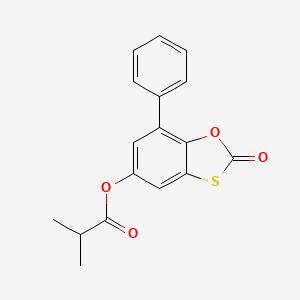

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate is a heterocyclic organic compound featuring a benzoxathiol core fused with a phenyl group at the 7-position and an ester moiety (2-methylpropanoate) at the 5-position.

Properties

Molecular Formula |

C17H14O4S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-methylpropanoate |

InChI |

InChI=1S/C17H14O4S/c1-10(2)16(18)20-12-8-13(11-6-4-3-5-7-11)15-14(9-12)22-17(19)21-15/h3-10H,1-2H3 |

InChI Key |

HYLNTTYZOQTKDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate typically involves the following steps:

Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through a cyclization reaction involving a phenyl-substituted thiol and a suitable carbonyl compound.

Esterification: The resulting benzoxathiol intermediate is then esterified with 2-methylpropanoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The 2-methylpropanoate ester group undergoes hydrolysis under acidic or basic conditions, forming corresponding carboxylic acids or carboxylates. Key findings include:

-

Mechanism : Nucleophilic attack by water or hydroxide ions at the ester carbonyl group, followed by cleavage of the ester bond .

-

Impact of Substituents : Electron-withdrawing effects from the benzoxathiol ring accelerate hydrolysis compared to simple aliphatic esters .

Benzoxathiol Ring-Opening Reactions

The oxathiol ring undergoes nucleophilic attack at sulfur or oxygen atoms, enabling diverse transformations:

-

Regioselectivity : Sulfur is more electrophilic than oxygen in the oxathiol ring, favoring S-centered reactions in most cases .

-

Stability : Ring-opening products often require stabilization via intramolecular hydrogen bonding .

Electrophilic Aromatic Substitution (EAS)

The phenyl substituent at position 7 participates in EAS reactions, though steric hindrance and electronic effects modulate reactivity:

-

Electronic Effects : The electron-withdrawing benzoxathiol ring deactivates the phenyl group, requiring vigorous conditions for substitution .

-

Steric Factors : Bulk substituents on the phenyl ring reduce reaction yields compared to unsubstituted analogs .

Oxidation and Reduction

The oxathiol ring and ester group exhibit distinct redox behavior:

-

Sensitivity : Over-oxidation of sulfur to sulfone derivatives occurs with prolonged exposure to strong oxidants .

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological activities, which are summarized in the following table:

Case Study 1: Inhibition of NF-kB in Inflammatory Models

In a study involving a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate resulted in a significant reduction of inflammatory markers. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating reduced lipid peroxidation levels. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases by modulating the NF-kB pathway.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on small cell lung cancer (SCLC) cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 15 µM. Treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses. These findings indicate its potential as a therapeutic agent against resistant cancer types.

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Derivatives: Ethyl 2-Methylpropanoate

Ethyl 2-methylpropanoate (ethyl isobutyrate) is a simpler ester widely identified as a key aroma compound in mango cultivars, contributing to fruity and sweet notes . Unlike 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate, ethyl 2-methylpropanoate lacks the heterocyclic benzoxathiol system, resulting in distinct differences:

| Property | This compound | Ethyl 2-Methylpropanoate |

|---|---|---|

| Molecular Weight | ~318 g/mol (estimated) | 116.16 g/mol |

| Solubility | Likely low in water (due to aromaticity) | Moderately water-soluble |

| Applications | Potential pharmaceutical intermediate | Food/flavor industry |

| Stability | Enhanced by benzoxathiol ring | Prone to hydrolysis |

The benzoxathiol ring in the target compound may improve thermal and oxidative stability compared to ethyl 2-methylpropanoate, which is volatile and reactive under acidic conditions .

Benzoxathiol Derivatives

Compounds like (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium (corrected name from ) share heterocyclic frameworks but differ in functional groups. The sulfoxonium ylide in this compound contrasts with the ester group in the target molecule, leading to divergent reactivities:

- Sulfoxonium ylides are typically used in transition metal-catalyzed reactions (e.g., cyclopropanation), whereas 2-methylpropanoate esters are more common in acyl transfer or hydrolysis reactions .

- The phenyl substitution in the target compound may enhance π-π stacking interactions in biological systems, unlike aliphatic sulfoxonium derivatives.

Aromatic Heterocycles with Ester Moieties

Methyl benzoate and related esters (e.g., methyl salicylate) share ester functionality but lack sulfur-containing rings. These compounds exhibit antimicrobial and signaling properties but are less structurally complex than the benzoxathiol-based target compound.

Research Findings and Gaps

- Synthetic Routes: The target compound’s synthesis likely involves coupling 2-methylpropanoic acid with a benzoxathiol precursor, analogous to methods for ethyl 2-methylpropanoate biosynthesis in plants .

- Limitations: No direct metabolic or toxicological data exist for this compound. Comparative studies with ethyl 2-methylpropanoate highlight the need for stability assays under physiological conditions.

Biological Activity

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate is a compound belonging to the benzoxathiol class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 265.31 g/mol. The structure features a benzoxathiol core, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds in the benzoxathiol class exhibit notable antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzoxathiol derivatives. For instance, a study reported that related compounds showed selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Mechanistic Studies

Mechanistic investigations into benzoxathiol derivatives have revealed their ability to inhibit specific signaling pathways associated with cancer progression. For example, inhibition of the PD-L1 pathway has been observed in related compounds, which may enhance antitumor immunity . This suggests that this compound could be further explored as a therapeutic agent in immunotherapy.

Study on Antitumor Effects

A preclinical study assessed the antitumor efficacy of a closely related compound in syngeneic mouse models. The results indicated significant tumor growth inhibition and improved survival rates among treated groups compared to controls. The study emphasized the need for further exploration into the pharmacokinetics and bioavailability of these compounds in clinical settings .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis often involves β-keto ester formation via condensation reactions. For example, β-keto esters like methyl 3-oxo-pentanoate are synthesized using methyl bromoacetate and nitriles in one-step reactions . Cyclization steps, critical for forming the benzoxathiol ring, may employ acidic catalysts (e.g., boron trifluoride) to direct regioselectivity . Key variables include solvent choice (tetrahydrofuran or ethanol), temperature (80°C for condensation), and catalyst loading .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Studies on analogous 2-oxoethyl benzoate derivatives demonstrate the use of single-crystal diffraction to resolve bond angles and stereochemistry . Complementary techniques include NMR (for functional group analysis) and IR spectroscopy (to confirm ester carbonyl stretches). For example, Acta Crystallographica reports detail crystallographic parameters for structurally related esters .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, particularly with C18 columns and mobile phases containing acetonitrile/water mixtures . Stability studies should monitor degradation under varying pH and temperature using accelerated testing protocols. For example, ethyl 2-formyl-3-oxopropanoate requires storage at controlled temperatures to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., HPLC vs. NMR) during compound characterization?

- Methodological Answer : Discrepancies often arise from impurities or solvent artifacts. Cross-validate results using multiple techniques:

- Mass spectrometry (MS) to confirm molecular weight.

- 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and detect trace contaminants .

- Elemental analysis to verify stoichiometry. For example, conflicting HPLC and NMR data may indicate unreacted starting materials, requiring column chromatography for purification .

Q. What experimental design strategies optimize the synthesis of this compound for scalability?

- Methodological Answer : Design of Experiments (DoE) can identify critical parameters. For instance, reaction optimization for similar esters involves varying:

- Catalyst type (Lewis acids vs. Brønsted acids) .

- Solvent polarity (THF vs. ethanol) to influence reaction kinetics .

- Temperature gradients to minimize side reactions. Post-reaction quenching (e.g., neutralization with sodium hydroxide) and workup protocols (e.g., liquid-liquid extraction) are critical for reproducibility .

Q. How does the electronic nature of substituents on the benzoxathiol ring influence reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or fluorine) on the phenyl ring can enhance electrophilic reactivity, as seen in analogs like methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenylquinolinecarboxylate . Computational modeling (DFT) of frontier molecular orbitals can predict sites for nucleophilic attack or metabolic oxidation, though experimental validation via kinetic studies is essential .

Q. What strategies mitigate degradation during long-term storage of this ester compound?

- Methodological Answer : Degradation pathways (e.g., hydrolysis or oxidation) are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.